molecular formula C20H32O3 B1247149 2-methoxy-6-tridecyl-[1,4]benzoquinone CAS No. 5259-06-3

2-methoxy-6-tridecyl-[1,4]benzoquinone

Cat. No.: B1247149
CAS No.: 5259-06-3
M. Wt: 320.5 g/mol
InChI Key: CBEDFJLNGRMUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-6-tridecyl-[1,4]benzoquinone is an organic compound with the molecular formula C20H32O3. It is a solid with a pale yellow to orange-yellow crystalline morphology. This compound is commonly used as a chemical dye and photosensitive material, and has a wide range of applications in the field of optics and electronics .

Preparation Methods

The preparation of 2-methoxy-6-tridecyl-[1,4]benzoquinone typically involves the reaction of 1,4-benzoquinone with methanol to produce the desired compound. The reaction conditions include maintaining a controlled environment to avoid exposure to fire sources and oxidizing agents due to the compound’s inherent toxicity and irritant properties . Industrial production methods are similar, with additional safety measures to ensure proper ventilation and handling.

Chemical Reactions Analysis

2-methoxy-6-tridecyl-[1,4]benzoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: It can be reduced to hydroquinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

2-methoxy-6-tridecyl-[1,4]benzoquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-6-tridecyl-[1,4]benzoquinone involves its interaction with cellular components to induce apoptosis. The compound targets specific molecular pathways, leading to the activation of caspases and the generation of reactive oxygen species (ROS), which ultimately result in cell death .

Comparison with Similar Compounds

Similar compounds to 2-methoxy-6-tridecyl-[1,4]benzoquinone include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and effects.

Properties

CAS No.

5259-06-3

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

2-methoxy-6-tridecylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15-18(21)16-19(23-2)20(17)22/h15-16H,3-14H2,1-2H3

InChI Key

CBEDFJLNGRMUQV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC

Canonical SMILES

CCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC

Synonyms

2-methoxy-6-tridecyl-1,4-benzoquinone
AC7-1 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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